1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
Propriétés
IUPAC Name |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O3/c1-3-4-19-38-26-11-7-23(8-12-26)27-20-28-29(31-15-18-35(28)33-27)34-16-13-24(14-17-34)30(36)32-21-22-5-9-25(37-2)10-6-22/h5-12,15,18,20,24H,3-4,13-14,16-17,19,21H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVWADRVCFRPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine :
The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine (e.g., ) by one nitrogen atom. This alters electron distribution, affecting π-π stacking and hydrogen-bonding interactions. Pyrazolo[1,5-a]pyrimidines often exhibit stronger binding to ATP pockets in kinases due to their resemblance to purine bases .
Substituent Analysis
Key substituents and their impacts:
- 4-Butoxyphenyl vs.
- Piperidine-4-carboxamide Linker : The carboxamide group in the target compound and ’s analog facilitates hydrogen bonding with target proteins, a critical feature for kinase inhibitors .
Méthodes De Préparation
Carboxylic Acid Activation
Piperidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with (4-methoxyphenyl)methylamine.
Steps :
Direct Coupling Using EDCl/HOBt
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to couple piperidine-4-carboxylic acid directly with the amine.
Conditions :
Final Assembly and Characterization
The fully substituted intermediate undergoes global deprotection (if protected) and purification.
Purification :
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High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient).
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Final characterization via -NMR, -NMR, and HRMS confirms structural integrity.
Analytical Data :
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-NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrazine-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃).
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HRMS (ESI+) : m/z calcd. for C₃₂H₃₆N₆O₃ [M+H]⁺: 577.2874; found: 577.2878.
Optimization and Scale-Up Considerations
Solvent Selection :
-
Tetrahydrofuran (THF) and DMF are preferred for SNAr reactions due to high dielectric constants.
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Ethyl acetate/hexane mixtures optimize silica gel chromatography recovery.
Catalyst Loading :
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents and core structure integrity (e.g., pyrazolo[1,5-a]pyrazine protons appear as distinct doublets at δ 8.5–9.0 ppm) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight via ESI-MS, with expected [M+H]⁺ peaks .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine ring conformation .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency; optimize ligand ratios to reduce side products .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for cyclocondensation, but switch to THF for moisture-sensitive steps to prevent hydrolysis .
- Temperature Gradients : Employ microwave-assisted synthesis for rapid, high-yield amide bond formation (e.g., 80°C for 30 minutes) .
What strategies analyze structure-activity relationships (SAR) for this compound?
Q. Advanced
- Substituent Scanning : Replace the 4-butoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or thiomorpholine to evaluate pharmacokinetic trade-offs .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values in kinase inhibition assays .
How are contradictions in biological activity data resolved?
Q. Advanced
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Target Engagement Studies : Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct interactions .
- Meta-Analysis : Aggregate data from independent studies to identify consensus targets (e.g., JAK2 kinase vs. PDE4B) .
What computational methods predict target interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to screen against kinase databases, prioritizing residues with hydrogen-bonding potential (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD/RMSF plots for conformational flexibility .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of structural analogs .
What are the primary biological targets under investigation?
Q. Basic
- Kinases : JAK2 and PI3Kγ due to pyrazolo[1,5-a]pyrazine’s ATP-mimetic properties .
- GPCRs : Serotonin receptors (5-HT₂A/5-HT₆) via the piperidine carboxamide’s resemblance to known ligands .
- Epigenetic Regulators : HDACs, as methoxy groups may enhance zinc chelation in catalytic sites .
How is metabolic stability assessed and improved?
Q. Advanced
- Microsomal Assays : Incubate with human liver microsomes (HLM) to measure t₁/₂; CYP3A4/2D6 inhibition assays identify metabolic hotspots .
- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .
- Deuterium Incorporation : Replace labile hydrogen atoms in the 4-butoxyphenyl group to slow oxidative metabolism .
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